1'-Benzylspiro[chroman-2,4'-piperidin]-4-one 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
Brand Name: Vulcanchem
CAS No.: 77264-89-2
VCID: VC1991173
InChI: InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2
SMILES: C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Molecular Formula: C20H21NO2
Molecular Weight: 307.4 g/mol

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

CAS No.: 77264-89-2

Cat. No.: VC1991173

Molecular Formula: C20H21NO2

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one - 77264-89-2

Specification

CAS No. 77264-89-2
Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
IUPAC Name 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Standard InChI Key VYTXCPHULMDKCP-UHFFFAOYSA-N
SMILES C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Structure

1'-Benzylspiro[chroman-2,4'-piperidin]-4-one features a spirocyclic structure with a central spiro carbon atom that connects a chroman ring system to a piperidine ring. The piperidine nitrogen is substituted with a benzyl group, while the chroman portion contains a ketone functionality at the 4-position. This unique three-dimensional architecture contributes to its potential biological activity and pharmacological significance .

The structural representation can be described as follows:

  • A chroman-4-one (benzopyran-4-one) structure

  • A piperidine ring connected via a spiro junction at the 2-position of the chroman ring and the 4'-position of the piperidine

  • A benzyl group attached to the nitrogen atom of the piperidine ring

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one:

PropertyValueSource
CAS Registry Number77264-89-2
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Physical StateSolid
Melting Point99.6-100.9°C (in methanol)
Predicted Boiling Point460.9±45.0°C
Predicted Density1.21±0.1 g/cm³
LogP2.99
Polar Surface Area30 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The compound's moderate lipophilicity (LogP value of 2.99) and absence of hydrogen bond donors suggest it may have favorable membrane permeability properties, potentially contributing to its bioavailability in biological systems .

Synthesis Methods

Recent Synthetic Developments

Recent literature reports the synthesis of structurally related spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives with potential anti-tuberculosis activity. Chitti et al. have synthesized numerous novel derivatives of this structural class, as reported in their 2022 publication . Their synthetic approach likely involved:

  • Formation of the spirocyclic core structure

  • Structural modifications to optimize biological activity

  • Characterization via analytical methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry

The relatively recent developments in the synthesis of these spiro compounds highlight ongoing interest in this structural class for potential therapeutic applications.

Biological Activities

Anti-Tuberculosis Activity

The most significant biological activity reported for compounds structurally related to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is their potential anti-tuberculosis (anti-TB) efficacy. Chitti et al. investigated a series of spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Their findings indicated that:

  • One derivative, designated as PS08, demonstrated the greatest inhibition among the compounds tested

  • PS08 had a Minimum Inhibitory Concentration (MIC) value of 3.72 μM

  • This was compared to the reference drug isoniazid (INH), which has a MIC value of 0.09 μM

While PS08's activity was less potent than the established anti-TB drug isoniazid, this research demonstrates the potential of this structural class in anti-tuberculosis drug development.

Structure-Activity Relationships

Structural Features and Activity

The biological activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and related compounds is likely influenced by several key structural features:

  • The spirocyclic scaffold provides a rigid three-dimensional architecture that may enhance binding specificity to biological targets

  • The benzyl substituent on the piperidine nitrogen contributes to lipophilicity and may influence binding interactions

  • The ketone functionality at the 4-position of the chroman ring represents a potential hydrogen bond acceptor site

  • The oxygen atom in the chroman ring may participate in hydrogen bonding interactions with biological targets

Comparison with Related Compounds

When compared to related compounds, several structural insights emerge:

  • Spiro[chroman-2,4'-piperidin]-4-one derivatives with various substitution patterns have shown differing levels of anti-tuberculosis activity, indicating the importance of specific substituents for optimizing biological activity

  • The 1''-Benzylspiro[chroman-2,4''-piperidine] analog (CAS: 81109-74-2), which lacks the ketone at the 4-position, has a different biological activity profile, highlighting the potential importance of the carbonyl group for specific activities

  • Comparison with benzisoxazole-piperidine hybrids suggests that the rigid spirocyclic structure may enhance binding affinity through reduced conformational flexibility

Analytical Characterization

Spectroscopic Analysis

Characterization of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one typically involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H-NMR spectroscopy identifies proton environments

    • ¹³C-NMR spectroscopy confirms carbon framework and functional groups

  • Mass Spectrometry:

    • Confirms molecular weight (expected m/z value of 307.4)

    • Fragmentation patterns provide structural information

  • Infrared (IR) Spectroscopy:

    • Characterizes functional groups, particularly the C=O stretching vibration of the ketone group

Identification Parameters

The compound can be uniquely identified using several parameters:

Table 2: Identification Parameters for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one

IdentifierValueSource
CAS Number77264-89-2
InChIInChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2
InChI KeyVYTXCPHULMDKCP-UHFFFAOYSA-N
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4

These identifiers are essential for unambiguous identification in chemical databases and literature.

Research Limitations and Future Directions

Current Research Limitations

Despite its potential pharmaceutical applications, research on 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one has several limitations:

  • Limited published data on specific biological activities directly attributed to this exact compound

  • Incomplete understanding of its mechanisms of action at the molecular level

  • Relatively sparse information on structure-activity relationships

  • Limited exploration of potential synthetic modifications to enhance biological activity

Future Research Directions

Several promising research directions could expand our understanding of this compound:

  • Comprehensive structure-activity relationship studies examining the effect of various substituents on the chroman and piperidine portions

  • Detailed mechanistic studies to elucidate its mode of action against Mycobacterium tuberculosis and other potential targets

  • Investigation of additional biological activities beyond anti-tuberculosis effects

  • Development of more efficient synthetic routes to facilitate larger-scale production

  • Exploration of potential combination therapies with established drugs

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